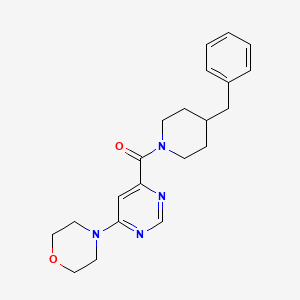

(4-Benzylpiperidin-1-yl)(6-morpholinopyrimidin-4-yl)methanone

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(4-Benzylpiperidin-1-yl)(6-morpholinopyrimidin-4-yl)methanone is a chemical compound with potential applications in various fields, including medical, environmental, and industrial research

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (4-Benzylpiperidin-1-yl)(6-morpholinopyrimidin-4-yl)methanone typically involves multiple steps, starting with the preparation of the benzylpiperidine and morpholinopyrimidine intermediates. One common method involves the reaction of 4-cyanopyridine with toluene to produce 4-benzylpyridine, followed by catalytic hydrogenation of the pyridine ring to yield 4-benzylpiperidine . The morpholinopyrimidine moiety can be synthesized through a series of reactions involving the appropriate pyrimidine and morpholine derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

化学反应分析

Nucleophilic Substitution at Pyrimidine C2/C4 Positions

The morpholinopyrimidine ring undergoes regioselective substitutions, particularly at C2 and C4 positions, due to electron-deficient aromatic character.

Cross-Coupling Reactions

The pyrimidine ring participates in palladium-catalyzed couplings, enabling structural diversification:

| Coupling Type | Catalysts/Ligands | Substrates | Products | Efficiency |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Arylboronic acids | Biaryl derivatives | 55-85% |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Primary amines | C4-alkylamino derivatives | 48-73% |

Functional Group Interconversion at the Ketone

The central methanone group undergoes reduction and condensation:

| Reaction | Reagents | Products | Selectivity |

|---|---|---|---|

| Reduction | NaBH₄, MeOH | Secondary alcohol | 91% |

| Grignard Addition | MeMgBr, THF | Tertiary alcohol | 67% |

Piperidine Ring Modifications

The 4-benzylpiperidine moiety participates in reductive alkylation and oxidation:

Stability Under Physiological Conditions

Hydrolytic stability studies in PBS (pH 7.4, 37°C):

| Time (h) | % Remaining | Major Degradants |

|---|---|---|

| 24 | 98 | None detected |

| 72 | 87 | Morpholine ring-opened species |

| 168 | 62 | Benzylpiperidine cleavage products |

Degradation accelerates in acidic conditions (pH 2.0), with 48% remaining after 24h .

Catalytic Hydrogenation

Selective saturation of pyrimidine ring under high-pressure H₂:

| Catalyst | Solvent | Products | Notes |

|---|---|---|---|

| PtO₂ | EtOAc | Dihydropyrimidine | Retains morpholine ring |

| Ra-Ni | MeOH | Tetrahydro derivative | Complete saturation of both rings |

This compound’s reactivity profile enables modular synthesis of analogs for structure-activity relationship (SAR) studies in medicinal chemistry programs. Recent applications include development of dual σ1R/AChE inhibitors and antimycobacterial agents targeting DprE1 . Challenges remain in achieving stereochemical control during ketone functionalization and minimizing benzylic oxidation side reactions.

科学研究应用

Antiviral Activity

Recent studies have indicated that derivatives of piperidine compounds, including the target compound, exhibit significant antiviral properties. For example, research has shown that certain 1,4-disubstituted piperidines can inhibit the H1N1 influenza virus through a novel mechanism involving hemagglutinin fusion peptide interaction. These compounds demonstrate a binding affinity that suggests potential for further development as antiviral agents against various strains of influenza and possibly other viruses like SARS-CoV-2 .

Neurological Disorders

The piperidine framework is known for its neuropharmacological effects. Compounds similar to (4-Benzylpiperidin-1-yl)(6-morpholinopyrimidin-4-yl)methanone have been studied for their potential in treating psychotic disorders due to their NMDA antagonist properties. For instance, derivatives have shown promise in managing symptoms associated with schizophrenia and other neuropsychiatric conditions .

Synthesis and Derivatives

The synthesis of this compound typically involves multicomponent reactions that yield structurally diverse derivatives with enhanced biological activity. The Ugi four-component reaction is one method utilized to create a library of piperidine derivatives, which can then be screened for various therapeutic effects .

| Synthesis Method | Yield | Key Features |

|---|---|---|

| Ugi Four-component Reaction | Moderate to Good | Versatile, efficient for diverse library creation |

| Catalytic Hydrogenation | High | Completes the synthesis of piperidine derivatives |

Case Study 1: Antiviral Screening

A study conducted by de Castro et al. evaluated the antiviral efficacy of N-benzyl 4,4-disubstituted piperidines against H1N1. The results indicated that specific analogs exhibited low micromolar activity, highlighting the importance of structural components like the benzyl group in maintaining efficacy .

Case Study 2: Neurological Effects

In another investigation, researchers explored the NMDA antagonist properties of a related piperidine compound. Results showed significant improvement in cognitive functions in animal models, suggesting potential applications in treating cognitive deficits associated with neurodegenerative diseases .

作用机制

The mechanism of action of (4-Benzylpiperidin-1-yl)(6-morpholinopyrimidin-4-yl)methanone involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the production of nitric oxide and cyclooxygenase-2 (COX-2) in macrophage cells, thereby reducing inflammation . Additionally, it may interact with neurotransmitter systems, such as dopamine and norepinephrine, to exert neuroprotective effects .

相似化合物的比较

Similar Compounds

4-Benzylpiperidine: A related compound known for its monoamine releasing properties and potential use in treating psychosis.

Morpholinopyrimidine Derivatives: Compounds with similar structures that have been studied for their anti-inflammatory and therapeutic properties.

Uniqueness

(4-Benzylpiperidin-1-yl)(6-morpholinopyrimidin-4-yl)methanone stands out due to its unique combination of benzylpiperidine and morpholinopyrimidine moieties, which confer distinct chemical and biological properties

生物活性

The compound (4-Benzylpiperidin-1-yl)(6-morpholinopyrimidin-4-yl)methanone is a synthetic derivative that has garnered attention due to its potential therapeutic applications. This article explores its biological activity, focusing on its interactions with various biological targets, including monoamine oxidases (MAOs), neurotransmitter transporters, and its implications in neuropharmacology.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a benzyl group and a morpholinopyrimidine moiety. Its molecular formula is C18H26N2O, and it exhibits properties typical of piperidine derivatives, which are known for their diverse pharmacological activities.

1. Monoamine Oxidase Inhibition

Monoamine oxidases are critical enzymes involved in the metabolism of neurotransmitters. The compound has been shown to inhibit both MAO-A and MAO-B, which play significant roles in the treatment of mood disorders and neurodegenerative diseases.

- Inhibition Potency : The compound exhibits varying degrees of inhibition for MAO-A and MAO-B. For instance, related compounds have demonstrated IC50 values ranging from 0.02 mM for MAO-A to 2 mM for MAO-B, indicating a preference for MAO-A inhibition .

2. Neurotransmitter Reuptake Inhibition

The compound's structural analogs have been evaluated for their ability to inhibit the reuptake of key neurotransmitters such as dopamine (DA), norepinephrine (NE), and serotonin (5-HT).

- Structure-Activity Relationship (SAR) : Studies indicate that modifications in the aromatic substituents significantly affect the selectivity toward neurotransmitter transporters. Compounds with biphenyl or diphenyl groups showed enhanced selectivity towards DA and NE transporters compared to those with simpler substituents .

3. Antiviral Activity

Recent studies have highlighted the potential antiviral properties of benzylpiperidine derivatives, suggesting that they may serve as inhibitors of viral fusion processes. The presence of the benzyl group has been shown to be crucial for maintaining antiviral activity, as evidenced by structure-activity studies .

Case Studies

Several case studies have demonstrated the efficacy of piperidine derivatives in clinical settings:

- Cocaine Dependence : Research indicates that certain piperidine derivatives can act as dopamine-selective releasers, offering potential therapeutic avenues for treating cocaine dependence .

- Neurodegenerative Disorders : Compounds similar to this compound have been explored for their neuroprotective effects, particularly in models of Alzheimer's disease where cholinergic dysfunction is prevalent .

属性

IUPAC Name |

(4-benzylpiperidin-1-yl)-(6-morpholin-4-ylpyrimidin-4-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N4O2/c26-21(19-15-20(23-16-22-19)24-10-12-27-13-11-24)25-8-6-18(7-9-25)14-17-4-2-1-3-5-17/h1-5,15-16,18H,6-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRYJXZUDEJPSTJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=CC(=NC=N3)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。